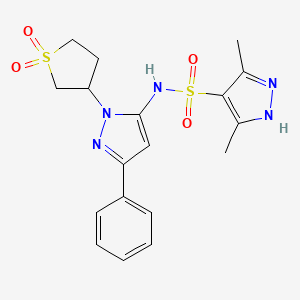

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

This compound features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle) and a phenyl group at the 1- and 3-positions, respectively. The 5-position of the pyrazole is linked via a sulfonamide bond to a 3,5-dimethyl-1H-pyrazole-4-sulfonamide moiety. Structural determination of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S2/c1-12-18(13(2)20-19-12)29(26,27)22-17-10-16(14-6-4-3-5-7-14)21-23(17)15-8-9-28(24,25)11-15/h3-7,10,15,22H,8-9,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQAYXQMYCWMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation and subsequent changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1106885-77-1) is a complex organic compound that belongs to the pyrazole class of heterocycles. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structural features of this compound suggest potential interactions with various biological targets.

Molecular Structure

The molecular formula of the compound is with a molecular weight of 402.47 g/mol. The presence of sulfonamide and pyrazole functionalities contributes to its biological activity.

Biological Activities

Research has indicated that compounds containing pyrazole rings exhibit diverse biological activities, including:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. A study highlighted that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

- Antibacterial and Antifungal Properties : The sulfonamide group enhances the antibacterial activity against a range of pathogens. Pyrazoles have been reported to possess significant antibacterial effects by inhibiting bacterial enzyme functions .

- Anti-inflammatory Effects : Compounds with pyrazole structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in prostaglandin synthesis .

- Analgesic Effects : Some studies suggest that pyrazole derivatives can exhibit analgesic properties comparable to standard pain relievers .

The biological activity of this compound is likely mediated through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions and promoting therapeutic effects.

- Receptor Interaction : Binding to specific receptors can modulate physiological responses, contributing to its anti-inflammatory and analgesic effects.

- Reactive Oxygen Species (ROS) Modulation : Some pyrazoles are known to affect oxidative stress levels within cells, which can lead to protective effects against cellular damage.

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Anticancer Study : A derivative similar to this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

- Antimicrobial Evaluation : In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

The following table summarizes the biological activities observed in various pyrazole derivatives compared to this compound:

| Compound Name | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Moderate | High | Moderate |

| Compound B | High | Moderate | High |

| Target Compound | High | High | High |

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with pyrazole derivatives reported in , such as 3,5-diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide and ethyl 5-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-ylcarbamoyl)-2,4-diaminothiophene-3-carboxylate. Key differences and similarities are outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity : The sulfonamide group in the target compound may enhance hydrogen-bonding interactions compared to carboxamide/ester groups in compounds, influencing target binding affinity.

Synthesis Complexity : The sulfone moiety likely requires oxidation of a precursor thiophene ring, adding steps compared to methylthio-retaining analogs .

Research Implications and Limitations

- Pharmacological Potential: The sulfonamide-pyrazole scaffold is associated with kinase inhibition and antimicrobial activity in literature, though specific data for the target compound are absent in the provided evidence.

- Limitations: No biological or pharmacokinetic data are available for direct comparison. Further studies should focus on: Activity assays: Testing against targets like carbonic anhydrases or kinases. Solubility/Metabolism: Comparative studies with methylthio analogs to validate polarity effects.

Q & A

Q. How to evaluate metabolic stability in preclinical studies?

- Methodological Answer :

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS.

- Metabolite Identification : HRMS/MS to detect phase I/II metabolites.

- Structural Modifications : Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.